N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine
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Overview
Description
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzoisothiazole derivativesThe presence of the isothiazole ring in the structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves the reaction of benzo[d]isothiazole 1,1-dioxide with 6-aminohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazole-3-one 1,1-dioxide: Known for its antimicrobial and anti-inflammatory properties.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antihypertensive and antidiabetic activities.
Uniqueness
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C13H19N3O2S |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexan-1-amine |
InChI |
InChI=1S/C13H19N3O2S/c14-9-5-1-2-6-10-15-13-11-7-3-4-8-12(11)19(17,18)16-13/h3-4,7-8H,1-2,5-6,9-10,14H2,(H,15,16) |
InChI Key |
SGHGROAEXGVMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCCCCN)NS2(=O)=O |
Origin of Product |
United States |
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